5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Description
5-(2-Chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 2-chlorobenzyl group at position 5, a 4-methylquinazolinylamino substituent at position 2, and a methyl group at position 6 of the pyrimidinone core. Pyrimidinones are heterocyclic compounds with diverse pharmacological applications, particularly in kinase inhibition and anticancer research .
Properties
Molecular Formula |
C21H18ClN5O |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-4-methyl-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H18ClN5O/c1-12-15-8-4-6-10-18(15)25-20(23-12)27-21-24-13(2)16(19(28)26-21)11-14-7-3-5-9-17(14)22/h3-10H,11H2,1-2H3,(H2,23,24,25,26,27,28) |
InChI Key |
FFEGMJBNYNEWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations at Position 5
Substituent Variations at Position 2
- 4,6-Dimethylquinazolinylamino (): Additional methyl groups on the quinazoline ring could improve binding affinity through van der Waals interactions .
- Methylthio substituent (): Replaces the quinazolinylamino group with methylthio, significantly altering electronic properties and target selectivity .
Substituent Variations at Position 6
- 6-Methyl (Target compound and ): A common feature that stabilizes the pyrimidinone tautomer.
- 6-Ethyl (): Increased steric bulk might affect conformational flexibility .
Data Tables
Research Findings
- Quinazolinyl Substitutions : Methyl groups on the quinazoline ring (e.g., 4,6-dimethyl in ) enhance hydrophobic interactions with enzyme pockets, whereas ethoxy groups () may introduce polarity but reduce metabolic stability .
- Activity Implications: The methylthio substituent in eliminates the quinazolinylamino group’s hydrogen-bonding capacity, likely reducing affinity for kinase targets compared to the amino-linked derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
